4-bromo-7-chloro-2,3-dihydro-1H-indene
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Overview
Description
4-bromo-7-chloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of indene, characterized by the presence of bromine and chlorine atoms at the 4th and 7th positions, respectively.
Scientific Research Applications
4-bromo-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated indene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Indane derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
It’s worth noting that indane derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indane derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
A related compound, 4-bromo-7-chloro-2,3-dihydro-1h-inden-1-one, has been reported to have high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 2.06, indicating moderate lipophilicity . These properties suggest that 4-bromo-7-chloro-2,3-dihydro-1H-indene may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Indane derivatives have been shown to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-indene typically involves the bromination and chlorination of indene derivatives. One common method is the reaction of indene with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions, often optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the indene ring can participate in addition reactions with various reagents
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,3-dihydro-1H-indene
- 7-chloro-2,3-dihydro-1H-indene
- 4-bromo-7-fluoro-2,3-dihydro-1H-indene
Uniqueness
4-bromo-7-chloro-2,3-dihydro-1H-indene is unique due to the specific positions of the bromine and chlorine atoms, which influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-7-chloro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQPMPHQCNBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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